molecular formula C9H12N2O2 B1186140 N//'-Methyl-2-phenoxyacetohydrazide

N//'-Methyl-2-phenoxyacetohydrazide

Cat. No.: B1186140
M. Wt: 180.207
InChI Key: HOIQPLCLSHEJBJ-UHFFFAOYSA-N
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Description

N′-Methyl-2-phenoxyacetohydrazide is a hydrazide derivative characterized by a phenoxyacetate backbone substituted with a methyl group at the hydrazide nitrogen. This compound belongs to a broader class of acylhydrazides, which are widely studied for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The methyl group at the N′-position distinguishes it from other derivatives, influencing its electronic and steric properties, solubility, and interaction with biological targets.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.207

IUPAC Name

N//'-methyl-2-phenoxyacetohydrazide

InChI

InChI=1S/C9H12N2O2/c1-10-11-9(12)7-13-8-5-3-2-4-6-8/h2-6,10H,7H2,1H3,(H,11,12)

InChI Key

HOIQPLCLSHEJBJ-UHFFFAOYSA-N

SMILES

CNNC(=O)COC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Core Structural Variations

  • N′-Methyl-2-phenoxyacetohydrazide: Features a phenoxy group attached to the acetohydrazide core, with a methyl substituent at the hydrazide nitrogen. Molecular formula: C₁₀H₁₂N₂O₂ (hypothetical, inferred from evidence).
  • Molecular formula: ~C₁₉H₁₆N₂O₄ ().
  • N′-[(E)-2-Furylmethylene]-2-(2-chlorophenoxy)acetohydrazide: Substituted with a chlorophenoxy group and a furylmethylene moiety, introducing electron-withdrawing effects (Cl) and heterocyclic diversity (furan). Molecular formula: C₁₃H₁₂ClN₃O₃ ().
  • N′-{2-[4-(tert-butyl)phenoxy]acetyl}-2-(2-methylphenoxy)acetohydrazide: Contains a bulky tert-butyl group, increasing steric hindrance. Molecular formula: C₂₂H₂₇N₃O₄ ().

Table 1: Key Structural Features

Compound Substituents Molecular Formula Notable Features
N′-Methyl-2-phenoxyacetohydrazide N′-methyl, phenoxy C₁₀H₁₂N₂O₂ Balanced steric/electronic profile
4a–d () Coumarin, benzylidene ~C₁₉H₁₆N₂O₄ Enhanced π-π interactions
5a () Thiazolidinone, phenyl C₂₀H₁₇N₃O₄S Cyclic thiazolidinone moiety
9e () 4-Fluorobenzylidene C₂₁H₁₆FN₃O₃ Electron-withdrawing fluorine
341967-97-3 () Diphenylmethylene, nitro C₂₂H₁₉N₃O₄ Nitro group for redox activity

Physicochemical Properties

  • Solubility: The methyl group in N′-methyl-2-phenoxyacetohydrazide improves solubility in polar solvents (e.g., methanol) compared to bulkier analogues like N′-{2-[4-(tert-butyl)phenoxy]acetyl} derivatives ().
  • Crystal Packing : Derivatives with planar substituents (e.g., benzylidene in 4a–d) exhibit stronger intermolecular interactions (N—H···O, C—H···O) ().
  • Thermal Stability : Nitro-substituted derivatives (e.g., 341967-97-3) show lower thermal stability due to redox-sensitive nitro groups ().

Preparation Methods

Hydrazinolysis of Methyl 2-Phenoxyacetate

The most straightforward method involves hydrazinolysis of methyl 2-phenoxyacetate using methylhydrazine. This approach mirrors the synthesis of 2-phenoxyacetohydrazide derivatives described in multiple studies.

Procedure :

  • Ester synthesis : Phenoxyacetic acid is first esterified with methanol in the presence of sulfuric acid as a catalyst. The reaction is refluxed for 24 hours, yielding methyl 2-phenoxyacetate.

  • Hydrazide formation : The ester is reacted with methylhydrazine (1.2 equivalents) in ethanol under reflux for 1–3 hours. The product precipitates upon cooling and is filtered without recrystallization.

Key parameters :

  • Solvent : Ethanol (96%)

  • Temperature : Reflux (~78°C)

  • Yield : 80–90% (extrapolated from analogous reactions)

Comparative Analysis of Synthetic Methods

Method Advantages Limitations Yield Range
Hydrazinolysis of esterHigh purity, minimal side productsRequires ester synthesis step80–90%
Direct acylationSingle-step processSensitive to moisture, lower yields60–75%

Structural Characterization and Validation

Spectroscopic Confirmation

All synthesized batches require validation through:

  • ¹H NMR : Key signals include:

    • N'-methyl protons at δ 2.8–3.1 ppm (singlet)

    • Phenoxy aromatic protons at δ 6.8–7.4 ppm (multiplet)

  • IR spectroscopy :

    • N-H stretch at 3200–3300 cm⁻¹ (hydrazide)

    • C=O stretch at 1650–1680 cm⁻¹

Crystallographic Studies

While no crystal structure of N'-methyl-2-phenoxyacetohydrazide exists, analogous hydrazides exhibit intramolecular hydrogen bonding between the hydrazide N-H and carbonyl oxygen. Such interactions influence solubility and stability.

Industrial-Scale Production Considerations

Solvent Selection

Ethanol remains the preferred solvent due to:

  • High solubility of intermediates

  • Ease of removal via rotary evaporation

Waste Management

Critical byproducts include:

  • Methanol from esterification (recoverable via distillation)

  • Sodium bicarbonate salts from neutralization steps

Emerging Methodologies

Microwave-Assisted Synthesis

Preliminary trials with microwave irradiation (300 W, 100°C) reduce reaction times from hours to minutes for analogous hydrazides. Applied to N'-methyl derivatives, this could enhance throughput.

Flow Chemistry Approaches

Continuous flow systems may improve safety during exothermic acylation steps, though no published studies specifically address hydrazide synthesis.

Challenges in Isomer Control

As observed in structurally similar compounds, N'-methyl-2-phenoxyacetohydrazide may exhibit rotational isomerism. Key mitigation strategies include:

  • Low-temperature crystallization (-20°C)

  • Use of non-polar solvents (hexane/ethyl acetate mixtures)

Q & A

Basic: What are the common synthetic routes for N'-Methyl-2-phenoxyacetohydrazide?

Methodological Answer:
The synthesis typically involves hydrazinolysis of esters or condensation reactions between hydrazides and aldehydes/ketones. For example:

  • Hydrazinolysis : Reacting methyl 2-phenoxyacetate with hydrazine hydrate in ethanol under reflux (6–8 hours, 60–80°C), followed by recrystallization to isolate the product .
  • Condensation : Adding a methyl-substituted aldehyde to 2-phenoxyacetohydrazide in ethanol with catalytic acetic acid, refluxed for 4–6 hours .
    Key factors : Solvent choice (ethanol, methanol), stoichiometric ratios (1:1.2 hydrazide:aldehyde), and temperature control (reflux conditions) are critical for yields >70% .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing N'-Methyl-2-phenoxyacetohydrazide?

Methodological Answer:

  • NMR Spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR confirm the hydrazide backbone and methyl/phenoxy substituents. Peaks at δ 2.8–3.2 ppm (N–CH3_3) and δ 6.8–7.4 ppm (aromatic protons) are diagnostic .
  • X-ray Crystallography : Resolves bond lengths (e.g., C=O at ~1.22 Å, N–N at ~1.38 Å) and intermolecular hydrogen bonds (N–H⋯O, C–H⋯O), which influence packing and stability .
  • IR Spectroscopy : Stretching vibrations at ~1650 cm1^{-1} (C=O) and ~3200 cm1^{-1} (N–H) validate functional groups .

Advanced: How can researchers optimize reaction conditions to improve synthetic yield and purity?

Methodological Answer:

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) may enhance solubility but increase side reactions. Ethanol/water mixtures balance reactivity and purity .
  • Catalyst Use : Adding 1–5 mol% of p-toluenesulfonic acid (p-TsOH) accelerates condensation reactions by stabilizing intermediates .
  • Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C over 2 hours) minimizes thermal decomposition of hydrazide intermediates .
  • In-line Monitoring : TLC (silica gel, ethyl acetate/hexane 3:7) tracks reaction progress; HPLC quantifies purity (>95% required for pharmacological studies) .

Advanced: What strategies resolve contradictions in reported biological activities of acetohydrazide derivatives?

Methodological Answer:
Contradictions often arise from structural variability (e.g., substituent effects) or assay conditions . To address:

  • Comparative SAR Studies : Systematically modify substituents (e.g., electron-withdrawing vs. donating groups on the phenyl ring) and test against standardized assays (e.g., MIC for antimicrobial activity). For example, 4-chloro substitution enhances antibacterial potency compared to methoxy groups .
  • Computational Modeling : DFT calculations predict electronic properties (HOMO-LUMO gaps) that correlate with antioxidant or enzyme-inhibitory activities .
  • Dose-Response Validation : Replicate studies across multiple cell lines (e.g., HeLa vs. MCF-7 for anticancer assays) to rule out cell-specific effects .

Advanced: How does the crystal structure of N'-Methyl-2-phenoxyacetohydrazide inform its reactivity and stability?

Methodological Answer:

  • Hydrogen-Bonding Networks : Intermolecular N–H⋯O and C–H⋯O bonds form sheets parallel to the (001) plane, enhancing thermal stability (decomposition >200°C) .
  • Planarity of Hydrazide Core : The acetohydrazide group’s near-planar geometry (r.m.s. deviation <0.03 Å) facilitates π-stacking with biological targets (e.g., DNA intercalation) .
  • Methyl Group Effects : The N'-methyl group introduces steric hindrance, reducing nucleophilic attack at the hydrazide nitrogen but increasing lipophilicity (logP ~1.5) for membrane penetration .

Advanced: What methodologies elucidate the mechanism of action in pharmacological studies?

Methodological Answer:

  • Fluorescence Quenching Assays : Monitor binding to serum albumin (BSA) via tryptophan emission shifts (λ~340 nm) to assess pharmacokinetic behavior .
  • Molecular Docking : Simulate interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina. Key residues (e.g., Arg120, Tyr355) often anchor the hydrazide moiety .
  • ROS Scavenging Assays : Quantify superoxide radical (O2_2^-) inhibition via cytochrome c reduction kinetics, correlating with antioxidant EC50_{50} values .

Basic: What are the key stability considerations for storing N'-Methyl-2-phenoxyacetohydrazide?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the phenoxy group .
  • Moisture Control : Use desiccants (silica gel) in sealed containers; hydrazides hydrolyze to carboxylic acids in humid environments .
  • Long-Term Stability : Periodic HPLC analysis (C18 column, acetonitrile/water gradient) detects degradation products (>98% purity maintained for 12 months under optimal conditions) .

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